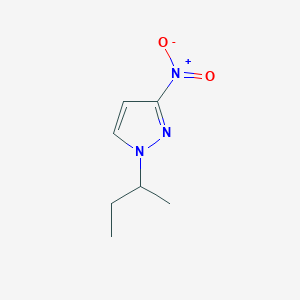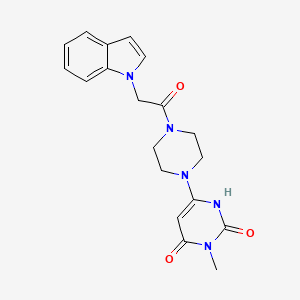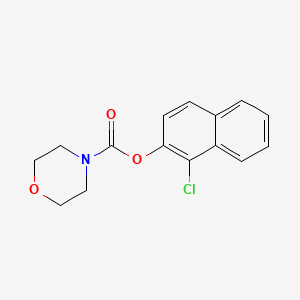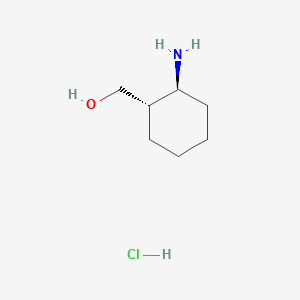
((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride is a chemical compound. Based on its name, it likely contains a cyclohexyl group (a six-membered carbon ring), an amino group (NH2), a methanol group (CH2OH), and a hydrochloride group (HCl). It is a chiral compound, as indicated by the (1S*,2S*) notation .
Chemical Reactions Analysis
The specific reactions that this compound undergoes would depend on its exact structure and the conditions under which it is used. Amines in general can participate in a variety of reactions, including acid-base reactions, alkylation reactions, and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. These can include properties like melting point, boiling point, solubility, and reactivity .Mécanisme D'action
MEM acts as a selective serotonin 5-HT1A receptor agonist, which means it can bind to and activate these receptors. This activation leads to an increase in serotonin levels in the brain, which can result in a decrease in anxiety and depression symptoms. MEM also acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects
MEM has been shown to have various biochemical and physiological effects. It has been found to increase brain-derived neurotrophic factor (BDNF) levels, which are involved in the growth and survival of neurons. MEM has also been shown to increase the density of dendritic spines, which are involved in synaptic plasticity and cognitive function. Additionally, MEM has been found to increase the production of new neurons in the hippocampus, which is involved in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
MEM has several advantages for lab experiments, including its high purity and stability. However, MEM is a controlled substance and requires special handling and storage procedures. Additionally, the effects of MEM can vary depending on the dose and individual, which can make it challenging to standardize experiments.
Orientations Futures
For MEM research include investigating its potential use in treating addiction and exploring its potential use in enhancing creativity and cognitive function.
Méthodes De Synthèse
MEM can be synthesized through various methods, including the reduction of the corresponding ketone, the reductive amination of cyclohexanone, or the Mannich reaction of cyclohexanone with formaldehyde and ammonia. The most common method for synthesizing MEM is the reductive amination of cyclohexanone with ammonia and sodium borohydride. This method yields a high purity product with a yield of up to 85%.
Applications De Recherche Scientifique
MEM has been the subject of various scientific research studies due to its potential therapeutic applications. It has been investigated for its use in treating anxiety, depression, PTSD, and addiction. MEM has also been studied for its potential use in enhancing cognitive function and creativity.
Safety and Hazards
Propriétés
IUPAC Name |
[(1S,2S)-2-aminocyclohexyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKUPNVXFLMRG-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

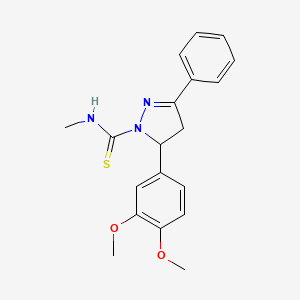
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2737589.png)
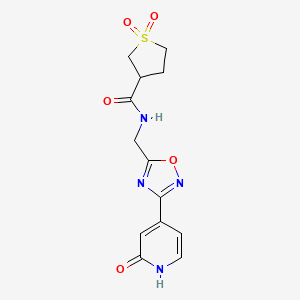
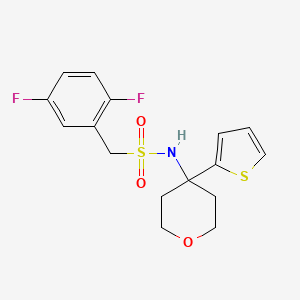
![N-(3-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2737592.png)
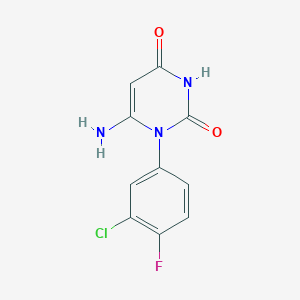

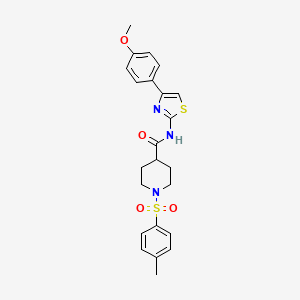
![5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2737602.png)


